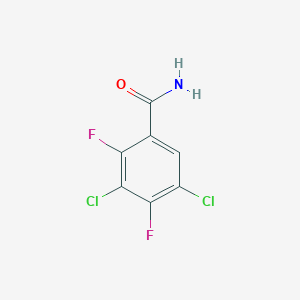

3,5-Dichloro-2,4-difluorobenzamide

Vue d'ensemble

Description

3,5-Dichloro-2,4-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring, along with an amide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,4-difluorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-2,4-difluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted benzamides.

Reduction: Corresponding amines.

Oxidation: Carboxylic acids and other oxidized derivatives.

Applications De Recherche Scientifique

Role in Insecticides

One of the most notable applications of 3,5-dichloro-2,4-difluorobenzamide is its incorporation into the synthesis of Teflubenzuron , a benzoylurea insecticide. Teflubenzuron acts by inhibiting chitin synthesis in insects, thereby disrupting their growth and development. It is effective against a wide range of pests including codling moths and leaf miners, making it valuable in agricultural practices for crop protection .

Research has also focused on the environmental impact and degradation products of Teflubenzuron and its metabolites, which include this compound. Studies have shown that these metabolites can persist in agricultural environments and may affect non-target organisms .

Case Study: Metabolite Analysis

In a study evaluating the persistence of Teflubenzuron in apple orchards, samples were taken at various intervals to assess the concentration of both Teflubenzuron and its metabolites in fruit and foliage. The findings indicated that while Teflubenzuron levels decreased over time, significant amounts of this compound remained detectable, raising concerns about potential accumulation in the ecosystem .

Synthesis Pathways

The synthesis of this compound typically involves multiple steps starting from simpler aromatic compounds. A common method includes halogenation followed by amide formation. The efficiency and yield of these processes are critical for industrial applications.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Halogenation | Electrophilic substitution | Controlled temperature |

| Amide Formation | Nucleophilic acyl substitution | Use of coupling agents |

Regulatory Considerations

As with many agrochemicals, the use of this compound and its derivatives is subject to regulatory scrutiny due to potential environmental impacts. Regulatory agencies evaluate the safety and efficacy of such compounds before they can be approved for commercial use.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Dichloro-2,4-difluoronitrobenzene

- 3,5-Dichloro-2,4-difluoroaniline

- 3,5-Dichloro-2,4-difluorobenzonitrile

Uniqueness

3,5-Dichloro-2,4-difluorobenzamide is unique due to its specific combination of chlorine and fluorine atoms on the benzene ring, along with the amide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Propriétés

IUPAC Name |

3,5-dichloro-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZBUPSZMGQWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.